2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide
Description
2-Chloro-N-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide is a chloro-substituted aromatic amide featuring a sulfamoyl-linked pyrimidin-2-ylamino group. Its molecular structure combines a propanamide backbone with a chlorine atom at the β-position and a sulfonamide bridge connecting a phenyl ring to a pyrimidine moiety.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9(14)12(19)17-10-3-5-11(6-4-10)22(20,21)18-13-15-7-2-8-16-13/h2-9H,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXINQLIXXVNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide typically involves organic synthesis reactions. One common method includes the reaction of 2-chloropropanamide with 4-[(pyrimidin-2-ylamino)sulfonyl]phenylamine under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety in 2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Influence : Replacement of the pyrimidin-2-yl group with a thiadiazole ring (e.g., in ) introduces a sulfur-rich heterocycle, which is associated with enhanced antimicrobial properties in related compounds.
- Chain Modifications : The pentanamide derivative in demonstrates how elongating the amide chain and adding bulky groups (e.g., 1,3-dioxoisoindolin-2-yl) affect solubility and synthetic yield.
Biological Activity
2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide, also known by its CAS number 730949-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃ClN₄O₃S
- Molecular Weight : 340.79 g/mol
- CAS Number : 730949-57-2
- Structure : The compound features a chloro group and a pyrimidinyl sulfonamide moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can selectively inhibit the growth of cancer cell lines:
| Compound | Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|---|
| 2-Chloro-n-(4-(pyrimidin-2-ylamino)sulfonyl)phenyl)propanamide | Caco-2 (Colorectal) | 39.8% | p < 0.001 |
| Similar Thiazole Derivative | A549 (Lung) | 56.9% | p = 0.0019 |
The data suggests that the compound exhibits a more pronounced effect on colorectal adenocarcinoma cells compared to lung adenocarcinoma cells, indicating a potential tissue-selective mechanism of action .
The proposed mechanism for the anticancer activity of this class of compounds includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in susceptible cancer cells.
- Targeting Specific Pathways : It is hypothesized that the sulfonamide group interacts with key proteins involved in cancer cell survival and proliferation.
- Selective Toxicity : The structure allows for selective targeting of cancerous cells while sparing normal cells, which is crucial for minimizing side effects.
Inhibitory Effects on Pathogenic Microorganisms
In addition to anticancer properties, compounds structurally related to this compound have shown antimicrobial activity. Studies have highlighted the effectiveness of similar compounds against Gram-negative bacteria, suggesting a broad spectrum of biological activity .
Study 1: Anticancer Efficacy on Caco-2 Cells
In a controlled laboratory study, researchers treated Caco-2 cells with varying concentrations of the compound over 24 hours. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.
Study 2: Antimicrobial Activity Assessment
A separate study evaluated the antimicrobial properties of related sulfonamide derivatives against common pathogens. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µM, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
